molecular formula C12H4Cl4O2 B1682605 2,3,7,8-Tetrachlorodibenzo-p-dioxin CAS No. 1746-01-6

2,3,7,8-Tetrachlorodibenzo-p-dioxin

Cat. No. B1682605
CAS RN: 1746-01-6
M. Wt: 322 g/mol
InChI Key: HGUFODBRKLSHSI-UHFFFAOYSA-N
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Description

TCDD is a polychlorinated dibenzo-p-dioxin, often inaccurately referred to as 'dioxin’ . It is a colorless solid with no distinguishable odor at room temperature . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis .


Synthesis Analysis

TCDD is a persistent organic pollutant that arises from the uncontrolled combustion process in the presence of chlorine . The congener, TCDD, has been reported to be very sensitive to photochemical dechlorination and is suggested to be destroyed within hours when exposed to direct sunlight .


Molecular Structure Analysis

TCDD has the chemical formula C12H4Cl4O2 . It is structurally similar to polychlorinated dibenzofurans (PCDFs), differing only in the numbering and position of attachment of the chlorine atom in the dioxin—furan rings .


Chemical Reactions Analysis

Persistent organic pollutants (POPs) like TCDD are conventionally referred to as hazardous organic contaminants considered resistant to metabolic, chemical, microbial, and photolytic degradation procedures .


Physical And Chemical Properties Analysis

TCDD is a colorless to white crystalline solid . It has a density of 1.8 g/cm3, a melting point of 305 °C, and a solubility in water of 0.2 μg/L . Its vapor pressure is 1.5 × 10−9 mmHg .

Scientific Research Applications

Health Risks and Toxicity Assessment

Health Hazards Posed by Dioxin Dioxin, specifically 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), is known for its health hazards. Research indicates the risks posed by TCDD, including methodologies for assessing human health risks. A probabilistic analysis is presented to identify virtually safe concentrations of TCDD toxicity equivalents (TEQ) in residential soils, considering factors like cancer and non-cancer toxicity criteria, soil ingestion and dermal uptake by children, bioavailability in soil, and residential exposure duration (Paustenbach, 2008).

Ecotoxicological Relevance

Reproductive and Developmental Toxicity of Dioxin in Fish TCDD's impact extends to environmental health, notably affecting aquatic life. It's established as the prototypical ligand for investigating aryl hydrocarbon receptor (AHR)-mediated toxicity. Environmental exposure to TCDD results in developmental and reproductive toxicity in fish, birds, and mammals. The use of zebrafish as a vertebrate model has been instrumental in understanding the AHR signaling in fish and how dioxin-like chemicals induce toxicity. This research aids in predicting risks to feral fish populations and provides a platform for integrating risk assessments for both ecologically relevant organisms and humans (King-Heiden et al., 2012).

Source, Origin, and Toxicity

Dioxins Source, Origin, and Toxicity Assessment

Dioxin compounds, including TCDD, are not intentionally produced but are byproducts of various human and natural activities, such as combustion and incineration, forest fires, and certain industrial processes. The term dioxin also encompasses a group of chemically related compounds like polychlorinated dibenzo-para-dioxins (PCDD), dibenzofurans (PCDF), and coplanar polychlorinated biphenyls (PCB). This research highlights the persistent, bioaccumulative, and toxic nature of these compounds, their tendency to bioaccumulate, and their prevalence in the food chain, posing significant human and ecological health risks (Rathoure, 2018).

Remediation and Treatment Approaches

Integrated Hybrid Treatment for the Remediation of 2,3,7,8-TCDD Addressing the removal of TCDD, considered the deadliest compound known to science, requires innovative approaches due to its highly recalcitrant nature and low bioavailability. This study discusses an integrated hybrid removal process using palladized iron nanoparticles for initial reductive dechlorination under anoxic conditions, followed by oxidative biomineralization. The successful degradation of 2,3,7,8-TCDD to dibenzo-p-dioxin (DD) and the oxidative degradation of DD by active cells of a dioxin-degrading microorganism highlight a significant stride towards combating this environmental contaminant (Bokare et al., 2012).

Safety And Hazards

TCDD is a developmental toxicant and a potential carcinogen . It can cause skin irritation and may be fatal if swallowed and enters airways . It is also toxic to aquatic life .

Future Directions

Research is ongoing to explore the potential reactivity of the methylidyne radical (CH) toward TCDD . The reaction mechanism between them has been systematically investigated employing the density functional theory (DFT) and ab initio molecular dynamics simulations . This research could provide new insights into the reactivity of the CH radical in the transformation of TCDD-like dioxins .

properties

IUPAC Name

2,3,7,8-tetrachlorodibenzo-p-dioxin
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InChI

InChI=1S/C12H4Cl4O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H
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InChI Key

HGUFODBRKLSHSI-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Cl
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Molecular Formula

C12H4Cl4O2
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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DSSTOX Substance ID

DTXSID2021315
Record name 2,3,7,8-Tetrachlorodibenzo-p-dioxin
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Molecular Weight

322.0 g/mol
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Physical Description

2,3,7,8-tetrachlorodibenzo-p-dioxin (tcdd) appears as white crystals or tan crystalline powder. (NTP, 1992), Colorless to white, crystalline solid; [NIOSH], COLOURLESS-TO-WHITE NEEDLE-LIKE CRYSTALS., Colorless to white, crystalline solid. [Note: Exposure may occur through contact at previously contaminated worksites.]
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Boiling Point

Decomposes at 932 °F (NTP, 1992), Decomposes
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Flash Point

4 °C (39 °F) - closed cup
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), In water, 2X10-4 mg/L at 25 °C, 1.4 g/L in ortho-dichlorobenzene; 0.72 g/L in chlorobenzene; 0.57 g/L in benzene; 0.37 g/L in chloroform; 0.11 g/L in acetone; 0.05 g/L in n-octanol; 0.01 g/L in methanol; 0.04 g/L in lard oil, Solubility in water: none, 0.00000002%
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Density

1.8 g/cm³
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Vapor Pressure

6.4e-10 mmHg at 68 °F ; 0.0000000014 mmHg at 77 °F (NTP, 1992), 1.50X10-9 mm Hg at 25 °C, Vapor pressure at 25 °C: negligible, (77 °F): 0.000002 mmHg
Record name 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN (TCDD)
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Mechanism of Action

The LD50 value shows a positive log/log correlation with the lipid content of mammals. This is due to the high lipophilicity of the compound which, after entering the body, tends to partition into the lipid fraction, where it is prevented from reaching the target organs (liver, nervous system), and/or receptors. The main toxic effect in all animals is a loss of body weight (wasting syndrome) which is mainly contributed to loss of body fat; thus, animals having greater fat reserves are more resistant. Some similarities in the chemical structure of 2,3,7,8-TCDD and thyroid hormones suggest an influence on the thyroid physiology and thus on lipid metabolism, which would explain the wasting syndrome. ...The mediator of the toxicity of 2,3,7,8-TCDD is via Ah-receptor. Binding to this receptor is a precondition for most of the toxic action of 2,3,7,8-TCDD and related compounds. The ligand-receptor complex interacts in the cell nucleus with certain DNA sequences ('Ah locus' and other gene loci), to cause an increase in mRNA synthesis followed by a dose-related induction of various proteins, especially cytochrome P450-associated monooxygenases. The induction of enzymes is observed after both acute and chronic application of 2,3,7,8-TCDD. The receptor is principally localized in the liver, but is also found in other organs., The Ah receptor (AhR), a soluble cytosolic protein, mediates most of the toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related environmental contaminants. The mechanism of ligand-mediated AhR activation has been, in part, elucidated. The sequence of events following the binding of the AhR/AhR nuclear translocator protein (ARNT) heterodimer to dioxin response elements has yet to be completely understood. The role of coactivator, RIP140, in the modulation of transcriptional activity of AhR/ARNT heterodimer was examined. RIP140 enhanced TCDD-mediated, dioxin response element-driven reporter gene activity in three cell lines. ...These results demonstrate that the AhR recruits coactivators that are capable of enhancing transcription and, thus, the AhR may compete with steroid receptors for a common coactivator pool., To determine the molecular mechanisms underlying the "cross talk" between the activity of 2,3,7,8-tetra-chlorodibenzo-p-dioxin (TCDD), which binds to arylhydrocarbon receptor (AHR) and estradiol (E2)-liganded estrogen receptor (ER), ...the initial step of estrogen action, ligand binding to ER /was examined/. None of the AHR ligands tested, i.e. TCDD, benzo[a]pyrene, 3,3',4,4',5-pentachlorobiphenyl, beta-naphthoflavone, or alpha-naphthoflavone, bound to ER alpha. ...TCDD inhibited E2-activated reporter gene activity from a consensus /estrogen response element/ (ERE) and from EREs in the pS2, /progesterone receptor/ (PR), and Fos genes in transiently transfected MCF-7 human breast cancer cells. However, this inhibition was not reciprocal since E2 did not inhibit TCDD-stimulated luciferase activity from the CYP1A1 promoter in transiently transfected MCF-7 or human endometrial carcinoma HEC-1A cells.
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Product Name

2,3,7,8-Tetrachlorodibenzo-P-dioxin

Color/Form

Colorless needles, Colorless to white, crystalline solid, Colorless liquid, Needles

CAS RN

1746-01-6
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Melting Point

563 °F (NTP, 1992), 305 °C, 305-306 °C, 581 °F
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Record name 2,3,7,8-Tetrachloro-dibenzo-p-dioxin
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0594.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53,700
Citations
A Poland, JC Knutson - Annual review of pharmacology and …, 1982 - annualreviews.org
The chlorinated dibenzo-p-dioxins, dibenzofurans, azo (xy) benzenes, naph thalenes, and biphenyls and the brominated biphenyls, collectively termed the halogenated aromatic …
Number of citations: 350 www.annualreviews.org
SJ Stohs - Free Radical Biology and Medicine, 1990 - Elsevier
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is one of the most potent toxins and tumor promoters known to man. It is prototypical of many halogenated polycyclic hydrocarbons that …
Number of citations: 261 www.sciencedirect.com
S Safe, B Astroff, M Harris… - Pharmacology & …, 1991 - Wiley Online Library
In the female Sprague‐Dawley rat uterus 2,3,7,8‐tetrachlorodibenzo‐p‐dioxin (TCDD) and related compounds exhibited a broad spectrum of antioestrogenic responses. For example 2,…
Number of citations: 403 onlinelibrary.wiley.com
MP Holsapple, NK Snyder, SC Wood, DL Morris - Toxicology, 1991 - Elsevier
2,3,7,8-tetrachlorodibenzo-p-dioxin, more popularly called or TCDD and referred to in this reviews as 2,3,7,8-TCDD, is considered the prototype of the polychlorinated dibenzo-p-dioxins …
Number of citations: 256 www.sciencedirect.com
A POLAND, E GLOVER - Molecular pharmacology, 1980 - ASPET
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) and related halogenated aromatic hydrocarbons (a) produce a similar pattern of toxic responses; (b) induce a battery of enzymes, including …
Number of citations: 542 molpharm.aspetjournals.org
RJ Kociba, DG Keyes, JE Beyer, RM Carreon… - Toxicology and applied …, 1978 - Elsevier
Rats were maintained for 2 years on diets supplying 0.1, 0.01, and 0.001 μg of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/kg/day. Analysis of these diets indicated 2200, 210, and 22 …
Number of citations: 378 www.sciencedirect.com
AB Okey, DS Riddick, PA Harper - Toxicology letters, 1994 - Elsevier
A considerable body of research over the past fifteen years establishes that in laboratory animals the Ah (aromatic hydrocarbon) receptor (AhR) mediates most, if not all, toxic effects of …
Number of citations: 509 www.sciencedirect.com
TR Henry, JM Spitsbergen, MW Hornung… - Toxicology and applied …, 1997 - Elsevier
Toxicity and histopathology of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in zebrafish (Danio rerio) early life stages was characterized from 12 to 240 hr postfertilization (hpf) following …
Number of citations: 419 www.sciencedirect.com
MP Holsapple, DL Morris, SC Wood… - Annual review of …, 1991 - annualreviews.org
Few environmental contaminants have produced the human health concerns associated with exposure to 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin, more popн ularly known as" dioxin" or" …
Number of citations: 189 www.annualreviews.org
A Geusau, K Abraham, K Geissler… - Environmental …, 2001 - ehp.niehs.nih.gov
A variety of health effects have been attributed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), but little information is available on the course of a verified high-level TCDD intoxication. In …
Number of citations: 159 ehp.niehs.nih.gov

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